

The Therapeutic Potential of SB-649868: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SB-649868

Cat. No.: B1680840

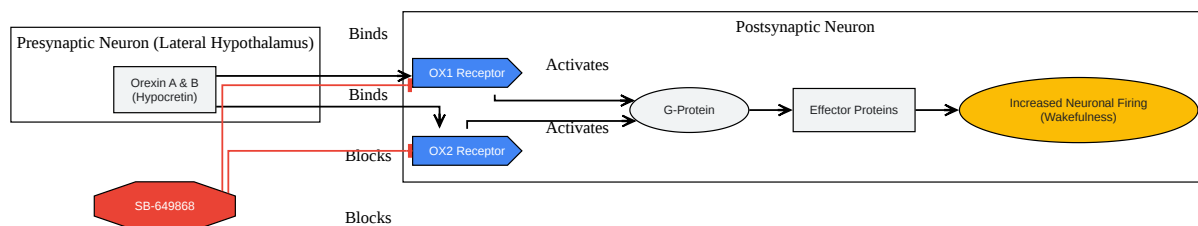
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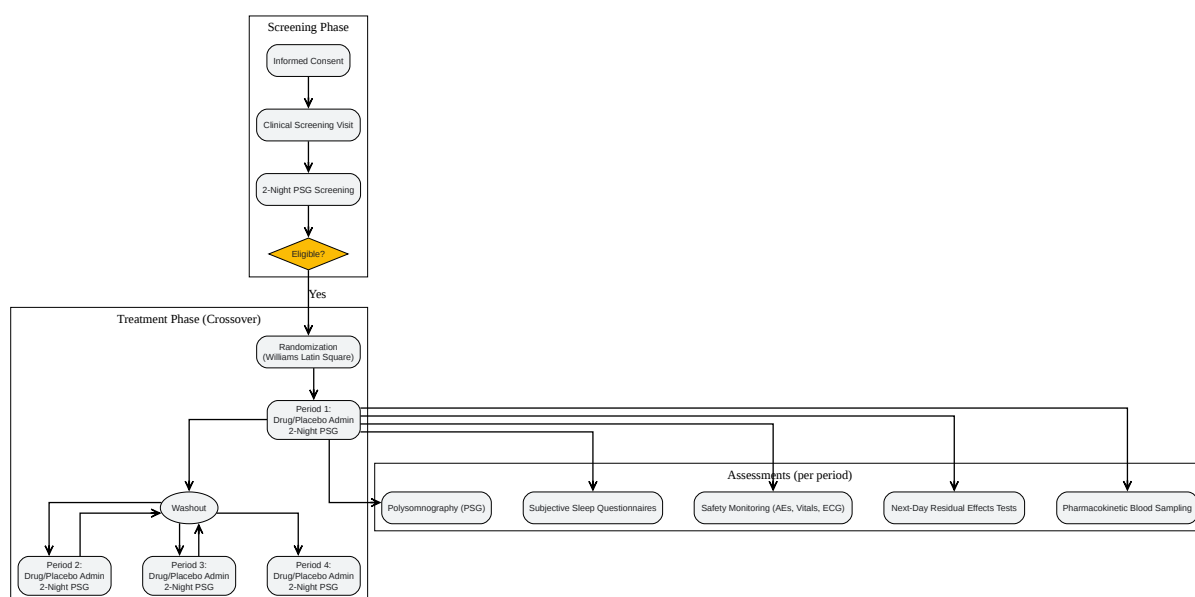
An in-depth examination of the dual orexin receptor antagonist, its mechanism of action, and clinical findings in the treatment of insomnia.

SB-649868 is a potent, orally administered, selective dual orexin receptor antagonist (DORA) that was under investigation by GlaxoSmithKline for the treatment of insomnia.[1][2] By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, **SB-649868** mitigates the arousal signaling cascade, thereby promoting the initiation and maintenance of sleep.[1][3] This document provides a comprehensive technical overview of **SB-649868**, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism and study designs.

Core Mechanism of Action: Orexin System Antagonism

The orexin system, also known as the hypocretin system, is a key regulator of wakefulness and arousal.[1] Orexin-A and orexin-B, produced in the lateral hypothalamus, activate the OX1 and OX2 receptors, which are G-protein coupled receptors distributed throughout the central nervous system.[3] This activation promotes wakefulness by stimulating various downstream neurotransmitter systems. **SB-649868** acts as a competitive antagonist at both OX1 and OX2 receptors, thereby inhibiting the wake-promoting signals of the orexin peptides.[1][4] This mechanism of action represents a targeted approach to treating insomnia by suppressing wakefulness rather than inducing sleep through broad central nervous system depression, a characteristic of many traditional hypnotics like GABA-A receptor modulators.[5]





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